2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide
Descripción
BenchChem offers high-quality 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O2S/c19-13-7-4-8-14(10-13)21-16(25)11-27-18-23-22-15(17(26)24(18)20)9-12-5-2-1-3-6-12/h1-8,10H,9,11,20H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOZXGWAUWWUEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Actividad Biológica
The compound 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide , with the CAS number 886963-59-3 , is a member of the triazine family known for its diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, and other pharmacological properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 436.3 g/mol . Its structure includes a triazine moiety, which is crucial for its biological activity.
Anticancer Activity
Research has indicated that compounds similar to 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The triazine scaffold has been associated with the inhibition of cell proliferation in various cancer cell lines. The compound's ability to induce apoptosis has been documented in studies involving multiple cancer types.
- Case Study : A study demonstrated that derivatives of triazine compounds showed promising results against chronic myeloid leukemia (K562) cells, with low cytotoxicity towards normal cells .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties:
- Testing Methodology : The antibacterial efficacy was assessed using the agar dilution method against both Gram-positive and Gram-negative bacteria.
- Results : Preliminary results indicated that related compounds exhibited significant antibacterial activity, suggesting potential therapeutic applications in treating infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazine derivatives:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of Sulfanyl Group | Enhances interaction with biological targets |
| Substitution on Phenyl Ring | Modifies lipophilicity and cellular uptake |
| Triazine Core | Essential for anticancer and antibacterial activities |
Research Findings
Several studies have highlighted the biological potential of triazine derivatives:
- Antitumor Studies : Compounds featuring similar structures were tested for their IC50 values against various cancer cell lines. For instance, some showed IC50 values less than that of standard chemotherapeutics like doxorubicin .
- Molecular Dynamics Simulations : These simulations have provided insights into the binding interactions of triazine compounds with target proteins, revealing hydrophobic contacts as key contributors to their activity .
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have indicated that compounds containing a triazine ring and sulfanyl groups exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide were tested against several tumor cell lines including HCT116 (colon cancer), MCF7 (breast cancer), and HeLa (cervical cancer). The results showed promising IC₅₀ values ranging from 3.6 µM to 11.0 µM for some derivatives, indicating their potential as anticancer agents .
Case Study: Structure-Activity Relationship (SAR)
The study of structure-activity relationships revealed that modifications to the benzyl group significantly influenced anticancer potency. For example:
| Compound Variant | IC₅₀ (µM) | Notable Substituent |
|---|---|---|
| R1 = H | 10.5 | None |
| R1 = 4-F-benzyl | 3.8 | Fluorine substitution |
| R1 = 4-Br-benzyl | 5.2 | Bromine substitution |
These findings suggest that electron-withdrawing groups enhance the activity of the compound against cancer cells .
Antimicrobial Properties
In addition to anticancer effects, the compound has shown potential antimicrobial activity. Research indicates that derivatives of triazine compounds can inhibit bacterial growth effectively. A study focusing on various bacterial strains demonstrated that certain modifications to the sulfanyl group increased antibacterial efficacy against Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
This highlights the versatility of triazine-based compounds in addressing both cancer and microbial infections .
Other Pharmacological Effects
Beyond anticancer and antimicrobial applications, research has explored additional pharmacological effects of this compound:
- Anti-inflammatory Activity : Preliminary studies suggest that derivatives may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.
- Analgesic Effects : Some analogs have shown promise in pain relief models, indicating a broader therapeutic profile.
- Neuroprotective Effects : Investigations into neuroprotective properties are ongoing, with early results suggesting potential benefits in neurodegenerative conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
